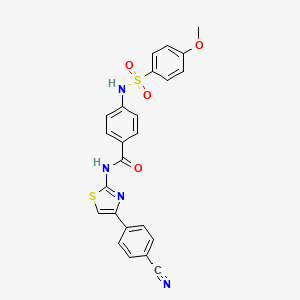
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C24H18N4O4S2 and its molecular weight is 490.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a cyanophenyl moiety, and a methoxyphenylsulfonamide group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A thiazole ring that enhances biological activity.
- A cyanophenyl group that may influence electronic properties.
- A methoxyphenylsulfonamide moiety that potentially contributes to its pharmacological effects.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
The compound has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in studies involving MCF-7 cells, treatment with the compound resulted in a decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that compounds with thiazole rings often exhibit inhibition of pro-inflammatory cytokines.
Key findings include:
- Inhibition of TNF-alpha and IL-6 : Studies have shown that this compound reduces the secretion of these pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory conditions.
- Mechanism of Action : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The following table summarizes the antimicrobial activity:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The results indicate that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
- Breast Cancer Study : A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum.
- Antimicrobial Efficacy : In vitro assays demonstrated the effectiveness of the compound against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent for infections.
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c1-32-20-10-12-21(13-11-20)34(30,31)28-19-8-6-18(7-9-19)23(29)27-24-26-22(15-33-24)17-4-2-16(14-25)3-5-17/h2-13,15,28H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBJOUINSIACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














